2,6-Dimethyl-4'-fluorobenzophenone
Overview
Description
2,6-Dimethyl-4’-fluorobenzophenone is an organic compound with the molecular formula C15H13FO It is a derivative of benzophenone, where the phenyl rings are substituted with two methyl groups at the 2 and 6 positions and a fluorine atom at the 4’ position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4’-fluorobenzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4’-fluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2,6-dimethyl-4’-fluorobenzoic acid.
Reduction: Formation of 2,6-dimethyl-4’-fluorobenzhydrol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-4’-fluorobenzophenone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with cellular targets through its carbonyl and fluorine functionalities, affecting various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: Similar structure but with two fluorine atoms instead of one.
2,6-Dimethylbenzophenone: Lacks the fluorine substitution.
4-Fluorobenzophenone: Lacks the methyl substitutions.
Uniqueness: 2,6-Dimethyl-4’-fluorobenzophenone is unique due to the combination of methyl and fluorine substitutions, which can influence its reactivity and physical properties. The presence of both electron-donating (methyl) and electron-withdrawing (fluorine) groups can lead to distinct chemical behavior compared to its analogs.
Properties
IUPAC Name |
(2,6-dimethylphenyl)-(4-fluorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHWMBFDQOQTHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253435 | |
Record name | (2,6-Dimethylphenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356040-81-8 | |
Record name | (2,6-Dimethylphenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356040-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,6-Dimethylphenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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